REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=O)[NH:8][C:4]=2[CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:7]1[NH:8][C:4]2[CH:3]=[C:2]([I:1])[CH:11]=[CH:10][C:5]=2[N:6]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC1=CC2=C(NC(N2)=O)C=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which time the phosphoryl chloride was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
EXTRACTION
|
Details
|
the product extracted with 90:10, by volume, dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methanol, dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(N1)C=C(C=C2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |